Zero Hydrogen Bond Donors Predict Superior Passive Permeability Over N-Methylanabasine
The target compound has zero hydrogen bond donors (HBD) compared to one HBD for N-methylanabasine, a direct structural analog lacking the N-piperidine substituent at the pyridine 2-position [1]. Each hydrogen bond donor imposes a desolvation penalty of approximately 1-2 kcal/mol during membrane translocation; elimination of this donor in the target compound is predicted to improve passive membrane permeability and oral absorption potential relative to the comparator [1].
| Evidence Dimension | Hydrogen Bond Donor Count (computed) |
|---|---|
| Target Compound Data | 0 HBD |
| Comparator Or Baseline | N-Methylanabasine (3-(1-methylpiperidin-2-yl)pyridine, CAS 19730-04-2): 1 HBD |
| Quantified Difference | -1 HBD (complete elimination of HBD character) |
| Conditions | Computed by Cactvs 3.4.6.11, PubChem release 2019.06.18 |
Why This Matters
For CNS-targeted programs, zero HBD compounds systematically outperform mono-HBD analogs in passive blood-brain barrier permeation metrics, making this scaffold preferable for neuropharmacology lead generation.
- [1] PubChem Compound Summary for CID 102541544, 3-(1-Methylpiperidin-2-yl)-2-(piperidin-1-yl)pyridine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1352533-32-4 View Source
